molecular formula C12H16N2O B15198865 2-(1-(m-Tolyloxy)ethyl)-4,5-dihydro-1H-imidazole

2-(1-(m-Tolyloxy)ethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B15198865
M. Wt: 204.27 g/mol
InChI Key: WXZUGYNAKQBZHJ-UHFFFAOYSA-N
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Description

2-(1-(m-Tolyloxy)ethyl)-4,5-dihydro-1H-imidazole is a chemical compound known for its diverse applications in various fields of scientific research. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a tolyloxy group, which is a methyl-substituted phenoxy group. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(m-Tolyloxy)ethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of m-tolyloxyethylamine with an appropriate imidazole precursor under controlled conditions. One common method involves the use of a condensation reaction between m-tolyloxyethylamine and an imidazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-(m-Tolyloxy)ethyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The tolyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the tolyloxy moiety.

Scientific Research Applications

2-(1-(m-Tolyloxy)ethyl)-4,5-dihydro-1H-imidazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-(m-Tolyloxy)ethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bevantolol: A beta-1 adrenoceptor antagonist with a similar tolyloxy group.

    N-Methyl-N-(2-((5-((m-tolyloxy)methyl)isoxazol-3-yl)oxy)ethyl)cyclobutanamine hydrochloride: A compound with a similar tolyloxy moiety used as a sigma-1 receptor ligand.

Uniqueness

2-(1-(m-Tolyloxy)ethyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of an imidazole ring and a tolyloxy group, which imparts distinct chemical and biological properties. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-[1-(3-methylphenoxy)ethyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H16N2O/c1-9-4-3-5-11(8-9)15-10(2)12-13-6-7-14-12/h3-5,8,10H,6-7H2,1-2H3,(H,13,14)

InChI Key

WXZUGYNAKQBZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NCCN2

Origin of Product

United States

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